2-[(prop-2-yn-1-yl)amino]acetonitrile
Overview
Description
2-[(Prop-2-yn-1-yl)amino]acetonitrile is an organic compound characterized by the presence of a propargyl group attached to an amino acetonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Prop-2-yn-1-yl)amino]acetonitrile can be synthesized through several methods. One common approach involves the condensation of propargyl bromide with glycine derivatives, followed by saponification and hydrolysis. Another method includes the use of propargylation reagents that act as nucleophiles towards carbonyl functionalities in aldehydes or ketones, leading to the formation of homopropargylic alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes purification steps such as recrystallization from aqueous solutions or chromatographic techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted glycine derivatives, homopropargylic alcohols, and other functionalized amino acids.
Scientific Research Applications
2-[(Prop-2-yn-1-yl)amino]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is known for its role as an inhibitor of various enzymes, including cystathionine gamma-lyase, which is involved in the synthesis of hydrogen sulfide, a significant signaling molecule in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism by which 2-[(prop-2-yn-1-yl)amino]acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cystathionine gamma-lyase, thereby affecting the synthesis of hydrogen sulfide. This interaction can modulate various biological processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-yn-1-yl)amino]acetic acid: This compound is similar in structure but contains a carboxylic acid group instead of a nitrile group.
Propargylglycine: Another similar compound, known for its role as an enzyme inhibitor.
Uniqueness
2-[(Prop-2-yn-1-yl)amino]acetonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(prop-2-ynylamino)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQENXKRDPRHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556495 | |
Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56096-28-7 | |
Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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